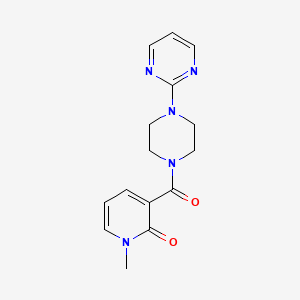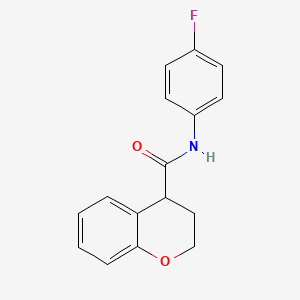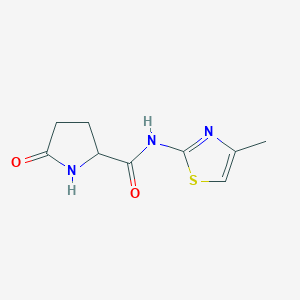
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as MPP and is a pyridinone derivative. MPP has been studied extensively for its ability to inhibit certain enzymes and receptors in the body, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
MPP works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. MPP has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cell signaling.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy. MPP has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, MPP has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of PARP and RTK, which makes it a useful tool for studying the role of these enzymes and receptors in disease. However, MPP is also a relatively new compound, and its effects on the body are not fully understood. Additionally, MPP may have off-target effects that need to be taken into account when interpreting experimental results.
Orientations Futures
There are several future directions for research on MPP. One direction is to study its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and receptors in the body. Additionally, further research is needed to determine the safety and efficacy of MPP in humans.
Méthodes De Synthèse
The synthesis of MPP involves a multi-step process that requires specialized equipment and expertise. The first step in the synthesis of MPP is the preparation of 4-pyrimidin-2-ylpiperazine-1-carboxylic acid. This is followed by the preparation of 1-methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one using a reaction between the carboxylic acid and pyridinone. The final product is then purified using various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
MPP has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MPP has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
1-methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-7-2-4-12(13(18)21)14(22)19-8-10-20(11-9-19)15-16-5-3-6-17-15/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAWSMPTLQJUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl)-3-oxopropyl]acetamide](/img/structure/B6638830.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)


![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)


